molecular formula C7H10N2 B8732079 3-Cyano-1-methyl-1,2,5,6-tetrahydropyridine

3-Cyano-1-methyl-1,2,5,6-tetrahydropyridine

Cat. No.: B8732079
M. Wt: 122.17 g/mol
InChI Key: VVYCNKGYADUXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-1-methyl-1,2,5,6-tetrahydropyridine is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

1-methyl-3,6-dihydro-2H-pyridine-5-carbonitrile

InChI

InChI=1S/C7H10N2/c1-9-4-2-3-7(5-8)6-9/h3H,2,4,6H2,1H3

InChI Key

VVYCNKGYADUXMA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC=C(C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2 (133 g, 0.54 mol) in methanol (1000 ml) and water (200 ml) was added sodium borohydride (41 g, 1.08 mol) in portions at temperatures below 28° C. After the addition the mixture was stirred for 1 hour at room temperature. Most of the methanol was distilled off. To the residue was added saturated ammonium chloride solution (200 ml), and the mixture was extracted three times with ether (300 ml). The combined organ phases wee washed once with water and were then extracted three times with 4M hydrochloric and (300 ml). The colored aqueous phases were kept for 1 hour at room temperature, and pH was then adjusted to 14. The mixture was extracted three times with ether (250 ml), and the combined organic phases were separated from the solid byproducts. The organic phase was washed with 4 portions of saturated sodium chloride solution (200 ml), dried over magnesium sulphate and evaporated. This yielded 17.4 g (0.143 mol, 26%) of crude oily title compound, which was sufficiently pure according to the 1H NMR spectrum.
Name
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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